molecular formula C10H11NO2S B098376 Methyl 2-phenylthioamidoacetate CAS No. 35960-95-3

Methyl 2-phenylthioamidoacetate

Cat. No. B098376
CAS RN: 35960-95-3
M. Wt: 209.27 g/mol
InChI Key: JKDQIMNAVHVAHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies such as nucleophilic ring opening, Sulfide etherification, Aminating, and Nenitzescu reactions . For example, 1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl was synthesized through a multi-step process starting from ethyl 4-chloroacetoacetate and thiophenol . These methods could potentially be adapted for the synthesis of Methyl 2-phenylthioamidoacetate by considering the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-phenylthioamidoacetate has been characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These studies provide insights into the arrangement of atoms, molecular conformations, and intermolecular interactions such as hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of compounds with phenylthio groups and acetate esters can be inferred from the reactions described in the papers. For instance, the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate leads to the formation of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate . Such reactions highlight the nucleophilic nature of these compounds and their potential to undergo substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl 2-phenylthioamidoacetate can be deduced from the experimental and theoretical studies. For example, the non-linear optical behaviors, dipole moments, polarizability, and hyperpolarizability values of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate were examined, providing information about the electronic properties of the molecule . Similarly, the crystal packing and intermolecular interactions of compounds like (E)-Methyl 2-(3-cinnamoylthioureido)acetate were analyzed, which is relevant to understanding the solid-state properties of Methyl 2-phenylthioamidoacetate .

Future Directions

The future directions for research on “Methyl 2-phenylthioamidoacetate” are not clearly defined in the available resources .

properties

IUPAC Name

methyl 2-(benzenecarbonothioylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-9(12)7-11-10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDQIMNAVHVAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573418
Record name Methyl N-(benzenecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenylthioamidoacetate

CAS RN

35960-95-3
Record name Methyl N-(benzenecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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